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Executive Summary

Debromohymenialdisine (DBH) is a marine-derived pyrroloazepine alkaloid that has garnered
significant scientific interest due to its potent and diverse biological activities. First discovered in
the marine sponge Phakellia flabellata, this C11N5 alkaloid has since been identified in various
other sponge genera, including Axinella and Stylissa. Structurally characterized by a fused
pyrrolo[2,3-c]azepin-8-one core, DBH has emerged as a prominent inhibitor of several protein
kinases, playing a crucial role in cell cycle regulation and inflammatory signaling. Its ability to
modulate key cellular pathways, such as the DNA damage checkpoint and NF-kB signaling,
has established it as a valuable lead compound in the development of novel therapeutics for
oncology and inflammatory diseases. This document provides a comprehensive overview of
the discovery, history, synthesis, biological activities, and mechanisms of action of
Debromohymenialdisine, supplemented with detailed experimental protocols and pathway
visualizations.

Discovery and Structural Elucidation
Initial Isolation

Debromohymenialdisine was first reported as a natural product isolated from the marine
sponge Phakellia flabellata, collected from the Great Barrier Reef.[1] It is frequently co-isolated
with its brominated analogue, hymenialdisine.[1] Subsequent investigations have identified
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DBH in other marine sponges, including those of the genera Axinella and Stylissa, indicating a
wider distribution among marine invertebrates.[2][3][4] Studies on Axinella sp. have suggested
that DBH is primarily localized within specialized sponge cells known as spherulous cells.[4]

Structure Determination

The chemical structure of Debromohymenialdisine was elucidated through extensive
spectroscopic analysis. Its molecular formula was established as C11H11N502 by high-
resolution mass spectrometry.[2] Detailed 1D and 2D Nuclear Magnetic Resonance (NMR)
spectroscopy, including 1H, 13C, COSY, HSQC, and HMBC experiments, revealed its
characteristic framework: a fused pyrrolo[2,3-c]azepin-8-one ring system linked to a
glycocyamidine moiety.[1][2][5] This pyrrole alkaloid structure places it within a family of marine
metabolites known for their significant biological properties.[1][6]

Chemical Synthesis

The unique tricyclic structure of Debromohymenialdisine has made it a target for total
synthesis, with several distinct routes reported. A key synthetic strategy involves the generation
of novel azafulvenium ions and their subsequent regioselective heterodimerization with a 2-
aminoimidazole (Al) precursor to construct the core pyrrolo[2,3-c]azepin-8-one scaffold.[1][5]
The synthesis confirmed the structure of the natural product and has enabled the preparation
of several grams of the compound, facilitating further biological evaluation and structure-activity
relationship (SAR) studies.[7]

Biological Activity and Mechanism of Action

Debromohymenialdisine exhibits a broad spectrum of biological activities, primarily attributed
to its function as a competitive inhibitor of ATP binding to various protein kinases.

Kinase Inhibition

DBH is a potent inhibitor of multiple kinases that are critical regulators of cell cycle progression,
DNA damage response, and signal transduction.

o Checkpoint Kinases (Chk1/Chk2): DBH inhibits the checkpoint kinases Chk1 and Chk2,
which are key transducers in the DNA damage response pathway.[7][8] By blocking these
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kinases, DBH abrogates the G2/M cell cycle checkpoint, a mechanism that can sensitize
cancer cells to DNA-damaging agents.[8]

 MAPK/ERK Kinase (MEK): It is a remarkably potent inhibitor of MEK, a central component of
the Raf/MEK/MAPK signaling cascade that is frequently hyperactivated in various cancers.

[9]

e Protein Kinase C (PKC): DBH also demonstrates inhibitory activity against PKC, a family of
serine/threonine kinases involved in diverse cellular processes including cell proliferation,
differentiation, and apoptosis.[9]

The inhibitory concentrations for key kinase targets are summarized in Table 1.

Anti-inflammatory Properties

DBH has demonstrated significant anti-inflammatory effects in cellular models. In a co-culture
system of intestinal epithelial cells (Caco-2) and macrophages (THP-1), it was shown to:

o Attenuate the production of pro-inflammatory cytokines such as IL-6, IL-13, and TNF-a.[2]

o Down-regulate the expression of inducible nitric oxide synthase (INOS) and cyclooxygenase-
2 (COX-2).[2]

« Inhibit the nuclear translocation of the transcription factor NF-kB, a master regulator of
inflammatory responses.[]

e Promote the nuclear translocation of Nrf2, leading to the upregulation of the antioxidant
enzyme heme oxygenase-1 (HO-1).[2]

Anticancer and Radiosensitizing Effects

The antineoplastic properties of DBH are linked to its kinase inhibitory profile.[1] By inhibiting
Chk1 and Chk2, it disrupts the cell's ability to arrest the cell cycle in response to DNA damage,
a hallmark of many cancer therapies. Notably, in combination with radiotherapy, DBH has been
shown to enhance the inhibition of MCF-7 breast cancer cells by downregulating the
expression of phosphorylated Chk1 and Chk2.[6]

Antifouling Activity
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As a secondary metabolite from a sessile marine organism, DBH also possesses potent
antifouling properties, deterring the settlement of marine organisms. It is particularly effective
against the settlement of spores from the green alga Ulva prolifera and larvae of the bryozoan
Bugula neritina.[3][10]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of
Debromohymenialdisine.

Table 1: Kinase Inhibition Profile of Debromohymenialdisine

Target Kinase IC50 Value Reference(s)
MEK 6.0 NM [9]

Protein Kinase C (PKC) 1.3 uM [9]

Checkpoint Kinase 1 (Chk1) 3.0 uM [718]
Checkpoint Kinase 2 (Chk2) 3.5uM [71[8]

Table 2: Antifouling Activity of Debromohymenialdisine

Target Organism Assay EC50 Value Reference(s)
Ulva prolifera (spores)  Settlement Assay 0.67 pg/mL (2.73 uM) [3][10]
Bugula neritina
Settlement Assay 8.17 pg/mL [10]
(larvae)
Perna viridis (mussel) Byssus Production 138.18 pug/mL [10]

Key Experimental Protocols
Bioactivity-Guided Isolation from Marine Sponge
(Stylissa sp.)
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This protocol outlines the general steps for isolating Debromohymenialdisine from a marine
sponge source using its biological activity to guide the fractionation process.

Extraction: The freeze-dried and powdered sponge material is exhaustively extracted with
methanol (MeOH) at room temperature. The combined extracts are concentrated under
reduced pressure to yield a crude extract.

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned
with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and n-
butanol (n-BuOH), to separate compounds based on their polarity. The active fraction
(typically the n-BuOH fraction for polar alkaloids) is identified using a relevant bioassay (e.qg.,
a kinase inhibition assay).

Desalting and Initial Fractionation: The active n-BuOH fraction, often containing high salt
concentrations, is subjected to Solid Phase Extraction (SPE) using a poly(styrene-
divynylbenzene) resin. The column is washed with water to remove salts, followed by a
stepwise gradient of MeOH or acetonitrile in water to elute fractions of decreasing polarity.

Size Exclusion Chromatography: The most active fraction from SPE is further purified on a
Sephadex LH-20 column with MeOH as the mobile phase to separate compounds based on
their molecular size.

Reversed-Phase HPLC: Final purification is achieved by reversed-phase high-performance
liquid chromatography (RP-HPLC) on a C18 column using a gradient of acetonitrile and
water, yielding pure Debromohymenialdisine. The purity is confirmed by analytical HPLC
and NMR spectroscopy.

In Vitro Chk1/Chk2 Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of Debromohymenialdisine
against Chkl and Chk2 kinases.

o Reagents and Buffers: Prepare a kinase assay buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM
MgCl2, 0.1 mg/ml BSA, 50 uM DTT). Recombinant human Chk1 or Chk2 enzyme, a suitable
substrate (e.g., CHKtide peptide or a GST-Cdc25C fragment), and ATP are required.
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o Compound Preparation: Prepare a stock solution of Debromohymenialdisine in DMSO.
Perform serial dilutions to create a range of concentrations (e.g., from 0.01 uM to 100 uM).

e Kinase Reaction: In a 96-well plate, add the kinase, substrate, and varying concentrations of
the inhibitor (DBH) in the kinase assay buffer. Include controls for no inhibitor (100% activity)
and no enzyme (0% activity).

e Initiation and Incubation: Initiate the reaction by adding a solution of ATP (typically at its Km
concentration for the specific kinase). Incubate the plate at 30°C for a defined period (e.qg.,
30-60 minutes).

» Detection: Stop the reaction and quantify kinase activity. Acommon method is the ADP-
Glo™ Kinase Assay, which measures the amount of ADP produced. This involves adding
ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to
convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

o Data Analysis: Measure luminescence using a plate reader. Subtract the background (no
enzyme control) from all readings. Calculate the percent inhibition for each DBH
concentration relative to the no-inhibitor control. Plot the percent inhibition versus the
logarithm of the inhibitor concentration and fit the data to a dose-response curve to
determine the IC50 value.

NF-kB (p65) Nuclear Translocation Assay

This high-content imaging assay quantifies the inhibitory effect of Debromohymenialdisine on
the translocation of the NF-kB p65 subunit from the cytoplasm to the nucleus.

e Cell Culture and Seeding: Plate adherent cells (e.g., THP-1 macrophages or HelLa cells) in a
96-well imaging plate and allow them to attach overnight.

o Compound Treatment: Pre-incubate the cells with various concentrations of
Debromohymenialdisine for a specified time (e.g., 1 hour).

» Stimulation: Induce NF-kB activation by adding a stimulant such as Lipopolysaccharide
(LPS) or Tumor Necrosis Factor-alpha (TNF-a) to the wells (except for the unstimulated
control). Incubate for the optimal translocation time (e.g., 30-60 minutes).
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» Fixation and Staining:

o

Fix the cells with 4% paraformaldehyde in PBS.

o Permeabilize the cells with 0.1% Triton X-100 in PBS.

o Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA).
o Incubate with a primary antibody against the NF-kB p65 subunit.

o Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor
488).

o Stain the nuclei with a DNA dye such as Hoechst 33342 or DAPI.

e Imaging: Acquire images of the cells using an automated high-content imaging system,
capturing both the nuclear (DAPI/Hoechst) and the p65 (e.g., FITC) channels.

e Image Analysis: Use image analysis software to:
o lIdentify the nucleus in each cell based on the nuclear stain (nuclear mask).

o Define the cytoplasm by creating a ring-like region around the nucleus (cytoplasmic
mask).

o Measure the mean fluorescence intensity of p65 staining within the nuclear and
cytoplasmic masks for each cell.

o Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of
translocation.

» Data Analysis: Compare the translocation ratio in DBH-treated cells to the stimulated
(positive) and unstimulated (negative) controls to determine the extent of inhibition.

Visualizations: Workflows and Signaling Pathways
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Bioactivity-Guided Isolation of Debromohymenialdisine
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Inhibition of NF-kB Signaling by Debromohymenialdisine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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